Tiprotimod
Overview
Description
Tiprotimod is a small molecule drug . It was developed by Sanofi and is currently in the discontinued phase 1 . It has shown broad immunomodulation activity .
Molecular Structure Analysis
The molecular formula of Tiprotimod is C10H13NO4S2 . It contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 Thiazole .Scientific Research Applications
Immunomodulation in Various Models : Tiprotimod significantly prolonged survival time and increased resistance to fungal infections in NMRI mice infected with Candida albicans. It also showed effectiveness in reducing infectious load and abscess formation in kidneys in persistent systemic candidiasis models. Additionally, it demonstrated efficacy in reducing metastases in a B16 melanoma tumor model and mitigating the development of murine graft-vs-host models leading to autoimmune diseases with fatal outcomes (Schorlemmer et al., 1989).
Effect on Macrophage Activation and Phagocytosis : Treatment with Tiprotimod led to a decrease in infectious load and abscess formation in kidney, as well as a reduction of Candida in the urine, in Balb/c mice infected with Candida albicans. The study also found that Tiprotimod stimulated the rapid generation of O2- radicals and phagocytic capacity in macrophages, paralleling the reduction in infectious load (Dickneite et al., 1989).
Influence on Immune Responses : Tiprotimod was found to stimulate macrophage activity, enhance delayed type hypersensitivity reactions, and stimulate the humoral immune response against various antigens in experimental animals. It showed potent immunopotentiating effects for both humoral and cell-mediated immune responses (Schorlemmer et al., 1989).
Effects on Immune Response Initiation : Tiprotimod, along with other substances, was evaluated for its capacity to modulate immune response initiation. The study focused on its effects on the primary antibody response and the dynamics of lymph node cells, finding it had an adjuvant effect on antibody production (Mažuran et al., 1991).
Synthesis and Structure-Activity Relationships : A series of carboxyalkylthio-substituted thiazole-carboxylic acids, including Tiprotimod, were synthesized and examined for macrophage activation and stimulation of the delayed type of hypersensitivity reaction, providing insight into the structure-activity relationship of these compounds (Fleischmann et al., 1989).
properties
IUPAC Name |
4-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-6-7(5-9(14)15)17-10(11-6)16-4-2-3-8(12)13/h2-5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUAMSVHLMPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCCCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147190 | |
Record name | Tiprotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiprotimod | |
CAS RN |
105523-37-3 | |
Record name | Tiprotimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105523373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiprotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPROTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7ZH245CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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